(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1S,2R,5R)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of suitable precursors under specific conditions to form the azabicyclohexane core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid include other bicyclic compounds with nitrogen atoms in their ring structures, such as:
- 3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]
- 8-azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the carboxylic acid group, which can significantly influence its reactivity and interactions with other molecules. This unique combination of structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its azabicyclic structure, which contributes to its interaction with biological targets, particularly in the context of receptor modulation.
Research indicates that this compound exhibits activity as a mu-opioid receptor antagonist . This receptor is crucial in pain modulation and the development of analgesics. The compound's structure allows it to effectively bind to the mu-opioid receptor, inhibiting its activity and potentially offering therapeutic benefits for conditions such as chronic pain and opioid addiction .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In vitro studies have demonstrated that this compound can inhibit the binding of opioid peptides to the mu-opioid receptor, suggesting a competitive antagonistic effect .
- In vivo studies have shown that administration of this compound can lead to reduced analgesic effects in models where opioids are typically effective, indicating its potential use in modulating opioid efficacy .
Comparative Activity
The biological activity of this compound can be compared with other known compounds in the same class:
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Mu-opioid antagonist | |
CP-866,087 | Mu-opioid antagonist | |
Naloxone | Opioid antagonist | General knowledge |
Case Study 1: Analgesic Efficacy
A study published in 2017 explored the analgesic efficacy of this compound in rodent models of pain. The results indicated that when administered prior to opioid treatment, this compound significantly reduced the effectiveness of morphine analgesia, supporting its role as a mu-opioid receptor antagonist .
Case Study 2: Development as a Therapeutic Agent
In another investigation focusing on drug development, researchers synthesized various derivatives of this compound to enhance its selectivity and potency against mu-opioid receptors. These derivatives were tested for their ability to modulate pain response without the side effects commonly associated with traditional opioids .
Properties
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-VAYJURFESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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